molecular formula C12H8D4N2 · 2Br B1163269 Diquat-d4 (bromide)

Diquat-d4 (bromide)

Cat. No.: B1163269
M. Wt: 348.1
InChI Key: ODPOAESBSUKMHD-KBJDMKPDSA-L
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Description

Diquat-d4 (bromide) (CAS: 85-00-7; systematic name: 6,7-dihydrodipyrido[1,2-a:2’,1’-c]pyrazine-5,8-diium-6,6,7,7-d4, dibromide) is a deuterated analog of the herbicide diquat dibromide. Its molecular formula is C₁₂H₈D₄N₂·2Br, with a molecular weight of 348.1 g/mol . The compound is synthesized by replacing four hydrogen atoms with deuterium at specific positions, achieving ≥99% deuterium incorporation and ≥95% chemical purity .

Properties

Molecular Formula

C12H8D4N2 · 2Br

Molecular Weight

348.1

InChI

InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i9D2,10D2;;

InChI Key

ODPOAESBSUKMHD-KBJDMKPDSA-L

SMILES

[2H]C1([2H])[N+]2=CC=CC=C2C3=[N+](C=CC=C3)C1([2H])[2H].[Br-].[Br-]

Synonyms

6,7-dihydrodipyrido[1,2-a:2/',1/'-c]pyrazine-5,8-diium-6,6,7,7-d4, dibromide

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Content Primary Use
Diquat-d4 (bromide) C₁₂H₈D₄N₂·2Br 348.1 4 atoms (≥99%) Analytical standard
Diquat Dibromide C₁₂H₁₂N₂Br₂ 344.06 None Herbicide
Sepantronium Bromide C₂₀H₁₉BrN₄O₃ 443.29 None Cancer research

Q & A

Q. How should stock solutions of Diquat-d4 (bromide) be prepared and stored to ensure stability in LC-MS applications?

Methodological Answer: Diquat-d4 (bromide) is supplied as a crystalline solid. For stock solution preparation:

  • Dissolve the compound in solvents like methanol or DMSO, ensuring inert gas purging to minimize oxidation.
  • Note its limited solubility in methanol (slight) and DMSO.
  • Store solutions at -20°C to maintain stability for ≥4 years .

Critical Considerations:

  • Use calibrated balances to weigh the compound, as batch-specific accuracy ranges from +5% to -2% .
  • Validate solubility and stability under experimental conditions using UV/Vis spectroscopy (λmax: 309 nm) to confirm integrity .

Q. What are the key parameters for using Diquat-d4 (bromide) as an internal standard in pesticide residue analysis?

Methodological Answer:

  • Calibration Curves: Construct standard curves using peak intensity ratios (deuterated vs. unlabeled Diquat) to account for instrument variability .
  • Matrix Effects: Pre-treat samples (e.g., solid-phase extraction) to reduce interference from co-eluting compounds in complex matrices like soil or plant tissues .
  • Quantitative Limits: Ensure deuterium incorporation ≥99% (d1-d4 forms) to avoid isotopic interference during MS detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation levels when quantifying Diquat using Diquat-d4 (bromide)?

Methodological Answer:

  • Cross-Validation: Compare results against unlabeled Diquat standards with precisely measured weights to identify deviations in deuterium labeling efficiency .
  • Batch Analysis: Review certificates of analysis (COA) for each batch to confirm purity (≥95%) and isotopic distribution. Adjust calculations if d0 (non-deuterated) forms exceed 1% .
  • Advanced MS Techniques: Use high-resolution mass spectrometry (HRMS) to distinguish between isotopic clusters and validate deuterium retention during fragmentation .

Q. How should experimental designs be optimized to address matrix effects in biological samples when using Diquat-d4 (bromide)?

Methodological Answer:

  • PICOT Framework: Structure the study using:
    • Population: Target matrices (e.g., plant tissues, water).
    • Intervention: Extraction methods (e.g., QuEChERS, liquid-liquid extraction).
    • Comparison: Spiked vs. unspiked samples to calculate recovery rates.
    • Outcome: Minimize matrix effects to <20% signal suppression/enhancement.
    • Time: Analyze stability over 72 hours post-extraction .
  • Statistical Validation: Use ANOVA to compare recovery rates across methods, ensuring p-values <0.05 for significance .

Q. What methodologies are recommended for integrating Diquat-d4 (bromide) into multi-residue analytical workflows?

Methodological Answer:

  • Chromatographic Optimization: Adjust LC gradients to separate Diquat-d4 from structurally similar compounds (e.g., paraquat) using hydrophilic interaction liquid chromatography (HILIC) .
  • Data Normalization: Apply internal standard-adjusted peak areas to correct for run-to-run variability.
  • Reproducibility Protocols: Document all steps (e.g., weighing, solvent preparation) to enable replication, as per academic reproducibility standards .

Data Analysis and Reporting

Q. How should researchers statistically analyze Diquat quantification data generated with Diquat-d4 (bromide)?

Methodological Answer:

  • Ratio-Based Analysis: Calculate analyte-to-internal standard response ratios to normalize instrument drift .
  • Error Propagation: Include uncertainties from weighing (±5%) and deuterium incorporation (≤1% d0) in final concentration calculations .
  • Visualization: Present data as mean ± SD in tables (e.g., recovery rates across replicates) and chromatographic overlays to illustrate peak alignment .

Q. What strategies mitigate batch-to-batch variability in Diquat-d4 (bromide) for longitudinal studies?

Methodological Answer:

  • Batch Testing: Pre-screen all batches using COA data and in-house LC-MS validation.
  • Pooled Standards: Prepare a master stock solution from multiple batches to average out variability .
  • Long-Term Stability Studies: Monitor degradation at -20°C using accelerated stability testing (e.g., 4°C for 6 months) to predict shelf-life .

Contradictions and Limitations

  • Evidence Conflict: erroneously labels Diquat-d4 as a "neuropeptide," conflicting with its established role as an herbicide in . Researchers should prioritize peer-reviewed literature over conflicting product catalogs .
  • Solubility Constraints: Limited solubility in methanol necessitates solvent optimization for high-concentration workflows .

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